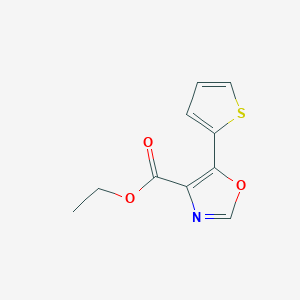

ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-thiophen-2-yl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-2-13-10(12)8-9(14-6-11-8)7-4-3-5-15-7/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGPOLPAFVUAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC=N1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701274267 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127919-35-1 | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127919-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(2-thienyl)-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701274267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the 1,3 Oxazole 4 Carboxylate Scaffold and Its 2 Thienyl Substitution

Classical and Established Synthetic Routes for Oxazoles

Robinson-Gabriel Synthesis and Analogous Cyclodehydration Reactions

The Robinson-Gabriel synthesis is a cornerstone method for oxazole (B20620) formation, involving the acid-catalyzed cyclodehydration of α-acylamino ketones. wikipedia.orgresearchgate.netsynarchive.com This reaction proceeds by intramolecular cyclization followed by dehydration to yield the aromatic oxazole ring. wikipedia.org The requisite α-acylamino ketone precursors can often be prepared through the Dakin-West reaction. wikipedia.org

For the synthesis of ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, the key starting material would be an ethyl 2-(thiophene-2-carboxamido)-3-oxobutanoate. The general mechanism involves the protonation of one of the carbonyl groups, followed by nucleophilic attack by the other carbonyl oxygen to form a five-membered ring intermediate. Subsequent dehydration, driven by a cyclodehydrating agent such as sulfuric acid or phosphorus oxychloride, leads to the formation of the oxazole ring. wikipedia.orgwikiwand.com

Table 1: Proposed Starting Materials for Robinson-Gabriel Synthesis

| Precursor | Product |

| Ethyl 2-(thiophene-2-carboxamido)-3-oxobutanoate | This compound |

A one-pot variation combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis has also been developed, offering a more streamlined approach to highly substituted oxazoles. wikipedia.org

Fischer Oxazole Synthesis from Cyanohydrins

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is a classic method for preparing 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride. wikipedia.org The cyanohydrin itself is typically derived from an aldehyde. wikipedia.org

To adapt this method for the synthesis of the target molecule, one would theoretically start with a cyanohydrin derived from thiophene-2-carbaldehyde. The subsequent reaction with an appropriate carbonyl compound, under acidic conditions, would lead to the formation of the oxazole ring. The reaction proceeds through an iminochloride intermediate, which then reacts with the aldehyde, followed by cyclization and dehydration. wikipedia.org While traditionally used for 2,5-disubstituted oxazoles, modifications of this approach could potentially be explored for the synthesis of more complex substitution patterns.

Table 2: Proposed Reactants for Fischer Oxazole Synthesis

| Cyanohydrin | Aldehyde/Carbonyl Source | Product |

| 2-hydroxy-2-(thiophen-2-yl)acetonitrile | Glyoxylic acid ethyl ester (or equivalent) | This compound |

Van Leusen Oxazole Synthesis Utilizing TosMIC Reagents

The Van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov This reaction is typically carried out under basic conditions. wikipedia.org The reaction mechanism involves a [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization to form an oxazoline (B21484) intermediate. organic-chemistry.orgwikipedia.org Subsequent elimination of toluenesulfinic acid yields the desired oxazole. organic-chemistry.org

To synthesize this compound using this approach, a key reactant would be an appropriate aldehyde. Given that the Van Leusen reaction typically yields 5-substituted oxazoles from aldehydes, significant modification of the standard procedure or the use of a specialized TosMIC reagent would be necessary to achieve the desired 2,4,5-trisubstituted pattern. One potential, though non-standard, approach could involve a multi-step sequence starting with a suitable thienyl-containing aldehyde. More advanced one-pot variations of the Van Leusen synthesis have been developed, sometimes utilizing ionic liquids as the solvent, to produce 4,5-disubstituted oxazoles. mdpi.com

Table 3: Proposed Reactants for a Modified Van Leusen Synthesis

| Aldehyde | TosMIC Reagent | Product |

| Thiophene-2-carbaldehyde | Ethyl 2-isocyano-2-tosylacetate | This compound |

Bredereck and Erlenmeyer-Plochl Approaches

The Bredereck reaction provides a route to oxazoles through the reaction of α-haloketones with amides. nih.gov This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. nih.gov To apply this to the target molecule, one would require ethyl 2-chloro-3-oxobutanoate and thiophene-2-carboxamide. The reaction would proceed by initial N-alkylation of the amide by the α-haloketone, followed by cyclization and dehydration.

The Erlenmeyer-Plochl synthesis involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (an oxazol-5(4H)-one). wikipedia.orgchemeurope.com This azlactone can then serve as a precursor for various amino acids and other derivatives. wikipedia.orgchemeurope.com While a powerful tool for certain substitution patterns, its direct application to the synthesis of a 2,4,5-trisubstituted oxazole like this compound is not straightforward and would likely require a multi-step sequence. nih.gov

Table 4: Proposed Starting Materials for Bredereck Synthesis

| α-Haloketone | Amide | Product |

| Ethyl 2-chloro-3-oxobutanoate | Thiophene-2-carboxamide | This compound |

Cycloisomerization Strategies for Oxazole Ring Formation

Cycloisomerization reactions of propargyl amides have emerged as a powerful and atom-economical method for the synthesis of oxazoles. nih.gov These reactions are often catalyzed by transition metals, such as gold, or mediated by reagents like silica (B1680970) gel. nih.gov The general approach involves the intramolecular cyclization of an N-propargyl amide, where the amide oxygen attacks the alkyne moiety.

For the synthesis of this compound, a plausible precursor would be an N-propargyl amide derived from thiophene-2-carboxylic acid and an appropriate propargylamine (B41283) bearing the ethyl ester group. The cyclization would likely proceed via a 5-endo-dig pathway for terminal alkynes or a 5-exo-dig pathway for substituted alkynes, depending on the specific substrate and catalyst used. This methodology has been successfully applied to the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. nih.gov

Table 5: Proposed Precursor for Cycloisomerization Synthesis

| Propargyl Amide Precursor | Product |

| Ethyl 4-(thiophene-2-carboxamido)but-2-ynoate | This compound |

Methods Involving Diazocarbonyl Compounds

The reaction of diazocarbonyl compounds with nitriles is a well-established method for the synthesis of oxazoles, representing a formal [3+2] cycloaddition. nih.gov This reaction can be catalyzed by various transition metals, such as rhodium or gold, or induced photochemically. nih.gov The reaction is believed to proceed through the formation of a metal carbene from the diazocarbonyl compound, which then undergoes cycloaddition with the nitrile.

To synthesize this compound via this route, one could envision the reaction between a diazocarbonyl compound, such as ethyl 2-diazo-3-oxobutanoate, and thiophene-2-carbonitrile. The regioselectivity of the cycloaddition would be a key factor in determining the final substitution pattern of the oxazole ring. This method offers a high degree of flexibility, as a wide range of both diazocarbonyl compounds and nitriles are accessible. nih.gov

Table 6: Proposed Reactants for Diazocarbonyl-Based Synthesis

| Diazocarbonyl Compound | Nitrile | Product |

| Ethyl 2-diazo-3-oxobutanoate | Thiophene-2-carbonitrile | This compound |

Modern Catalytic and Green Chemistry Approaches for Oxazole Ring Construction

Recent advancements in organic synthesis have pivoted towards catalytic methods that offer greater efficiency, selectivity, and sustainability compared to classical approaches. The construction of the oxazole ring, a key feature of the target molecule, has particularly benefited from the application of transition metal catalysis and green chemistry principles. These modern methods often proceed under milder conditions, tolerate a wider range of functional groups, and minimize waste generation.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the assembly of complex heterocyclic systems like this compound. Catalysts based on copper, palladium, silver, and gold have demonstrated remarkable efficacy in mediating the intricate bond formations required for oxazole ring synthesis.

Copper catalysis is a versatile and cost-effective approach for the synthesis of oxazole derivatives. These methods often involve oxidative cyclization pathways where a copper catalyst facilitates the intramolecular C-O and C=N bond formations. One common strategy involves the copper-mediated cyclization of precursor molecules containing both the necessary carbon and heteroatom functionalities. For instance, the reaction of a β-ketoamide derived from a thienyl precursor with a suitable ethyl carboxylate source can be subjected to copper-catalyzed oxidative conditions to forge the oxazole ring. These reactions are often promoted by an oxidant to regenerate the active copper catalyst. While specific examples detailing the synthesis of this compound via this method are not extensively documented, the general applicability of copper-catalyzed [3+2] oxidative cyclization of oxime acetates provides a viable synthetic route.

A plausible copper-mediated pathway could involve the [3+2] oxidative cyclization of an appropriate oxime acetate (B1210297) with a suitable reaction partner. This methodology has been shown to be effective for the synthesis of various thiazoles and could be adapted for oxazole synthesis.

Table 1: Representative Copper-Catalyzed Oxazole Synthesis Conditions (General)

| Catalyst | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cu(OAc)₂ | O₂ | DMF | 120 | 24 | Moderate to Good |

| CuI | TEMPO | DMSO | 100 | 12 | Good |

| Cu(OTf)₂ | Air | Toluene | 110 | 18 | Moderate |

Note: This table represents general conditions for copper-catalyzed oxazole synthesis and may require optimization for the specific synthesis of this compound.

Palladium catalysis is a powerful tool for the formation of C-C bonds, and it has been extensively used in the synthesis of biaryl and heteroaryl compounds. For the synthesis of this compound, two primary palladium-catalyzed strategies are of significant interest: direct arylation and Suzuki-Miyaura cross-coupling.

Direct Arylation: This approach involves the direct coupling of a C-H bond on the oxazole ring with a thienyl halide. Specifically, the C-H bond at the 5-position of an ethyl oxazole-4-carboxylate precursor can be activated by a palladium catalyst to react with 2-bromothiophene (B119243) or 2-iodothiophene. This method is highly atom-economical as it avoids the pre-functionalization of the oxazole ring. The choice of ligand and base is crucial for achieving high regioselectivity and yield.

Suzuki-Miyaura Cross-Coupling: This well-established reaction involves the coupling of an organoboron compound with an organic halide. In the context of synthesizing the target molecule, this would typically involve the reaction of ethyl 5-bromo-1,3-oxazole-4-carboxylate with 2-thienylboronic acid in the presence of a palladium catalyst and a base. This method is known for its high functional group tolerance and generally provides good to excellent yields. The success of Suzuki-Miyaura couplings involving thienylboronic acids can be sensitive to the catalyst system and reaction conditions due to the potential for catalyst deactivation by the sulfur atom in the thiophene (B33073) ring.

Table 2: Palladium-Catalyzed Synthesis of Substituted Oxazole-4-carboxylates

| Coupling Method | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Direct Arylation | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene | 110 | Good |

| Suzuki-Miyaura | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good |

| Suzuki-Miyaura | PdCl₂(dppf) | - | K₃PO₄ | Dioxane/H₂O | 100 | Good |

Note: This table is based on general methodologies for palladium-catalyzed reactions on the oxazole-4-carboxylate scaffold and specific optimization would be required for the 2-thienyl substitution.

Silver catalysts can promote unique transformations for the synthesis of heterocyclic compounds. One notable method is the silver-catalyzed oxidative decarboxylation-cyclization. This approach could potentially be applied to the synthesis of this compound by starting with a suitable α-amino acid and a thienyl-containing carboxylic acid derivative. The silver catalyst facilitates the decarboxylation of the amino acid to generate a reactive intermediate that then undergoes cyclization with the thienyl precursor. While specific literature detailing this exact transformation for the target molecule is scarce, the general principle of silver-catalyzed cyclization presents a promising avenue for exploration. For instance, silver triflate has been used to mediate the cyclization of α-bromo ketones with amides to form oxazoles.

Gold catalysis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including oxazoles, often under mild reaction conditions. Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are particularly effective in activating alkynes and allenes towards nucleophilic attack. A common strategy for oxazole synthesis involves the intramolecular cyclization of propargyl amides. For the synthesis of this compound, a suitable propargyl amide precursor bearing the 2-thienyl and ethyl carboxylate moieties would be required. The gold catalyst would then facilitate the 5-endo-dig cyclization to form the oxazole ring.

Table 3: General Conditions for Gold-Catalyzed Oxazole Synthesis

| Gold Catalyst | Solvent | Temperature (°C) | Reaction Time (h) |

| AuCl₃ | Acetonitrile | 80 | 2-4 |

| PPh₃AuCl / AgOTf | Dichloromethane | Room Temp | 6-12 |

| IPrAuCl / AgSbF₆ | Dioxane | 60 | 8 |

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of oxazoles. These protocols aim to reduce the use of hazardous solvents, minimize energy consumption, and employ renewable resources.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. Microwave-assisted organic synthesis (MAOS) has been successfully applied to various steps in oxazole synthesis, including cyclization and cross-coupling reactions. For the synthesis of this compound, a microwave-assisted Suzuki-Miyaura coupling or a direct arylation could offer a more energy-efficient alternative to conventional heating.

Use of Ionic Liquids and Green Solvents: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. They can act as both the solvent and catalyst in some reactions. The van Leusen oxazole synthesis, a classical method for forming 5-substituted oxazoles, has been adapted to use ionic liquids, providing an environmentally friendlier route. nih.govorganic-chemistry.org This could be a viable strategy for synthesizing a precursor to the target molecule. Additionally, the use of more benign solvents such as water, ethanol, or supercritical carbon dioxide is being explored to replace traditional volatile organic compounds (VOCs).

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react in a single synthetic operation to form a final product that incorporates substantial portions of all the reactants. beilstein-journals.org This strategy is highly valued for its efficiency, atom economy, and ability to rapidly generate molecular complexity from simple, readily available precursors. bepls.comacs.org

MCRs are particularly well-suited for the assembly of complex heterocyclic systems. For example, copper-catalyzed three- or four-component reactions have been developed for the efficient synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.org Similarly, one-pot, three-component reactions are employed for the synthesis of fully substituted 1,3-thiazoles and other heterocycles. rsc.orgacs.org Such a strategy could be envisioned for the synthesis of the this compound core, where an amino acid derivative, a thiophene-containing building block, and a third component could converge in a single step to construct the target scaffold.

Strategies for Introducing the 2-Thienyl Moiety and the 4-Carboxylate Group

The specific placement of the 2-thienyl group at the C5 position and the ethyl carboxylate at the C4 position of the oxazole ring requires regioselective synthetic methods. These can involve either building the ring from precursors already containing these functionalities or introducing them onto a pre-formed oxazole ring.

Incorporation of Thiophene-2-carboxaldehyde or Related Precursors in Oxazole Formation

A common and direct strategy for synthesizing 5-substituted oxazoles involves the cyclization of precursors that already contain the desired substituent. Thiophene-2-carboxaldehyde is a versatile and commercially available organosulfur compound that serves as a key starting material for incorporating the 2-thienyl moiety. wikipedia.org

In classical oxazole syntheses, such as the Robinson-Gabriel synthesis (from 2-acylamino-ketones) or the van Leusen reaction (from aldehydes and tosylmethyl isocyanide, TosMIC), thiophene-2-carboxaldehyde can be used to directly install the 5-(2-thienyl) group. For example, a van Leusen-type reaction between thiophene-2-carboxaldehyde and an isocyanoacetate ester would, in principle, directly yield the desired this compound scaffold. This approach benefits from the direct incorporation of the required fragments into the final structure. A similar strategy is employed in the synthesis of 2-(2-thienyl)-1,3,4-oxadiazoles, where 2-thiophenecarboxylic acid hydrazide is used as the key precursor to introduce the thiophene ring. farmaciajournal.com

Ring Expansion Reactions for Thiophene–Oxazole Dyads

Ring expansion reactions represent a powerful, albeit less common, strategy for the synthesis of oxazole rings. One notable approach involves the expansion of a pre-formed heterocyclic ring, such as an aziridine (B145994), to construct the desired oxazole core. This methodology has been successfully applied to the synthesis of thiophene-oxazole dyads, providing a route to 2-thiophenyl-substituted oxazoles.

A general and efficient two-step protocol has been developed for the construction of 2-(thienyl)oxazoles through the ring expansion of aziridines. This method begins with the aziridination of the double bond in (acyl)alkenyl thiophenes. The resulting aziridine intermediate is not isolated but is subjected to subsequent ring expansion to yield the target thiophene-oxazole dyad. This expedient protocol is applicable to a broad range of readily available 2-, 3-, and benzothiophene (B83047) derivatives. The reactions are characterized by short reaction times and straightforward work-up procedures. The resulting thiophenyloxazoles have been shown to exhibit fluorescence with high quantum yields.

While this methodology has been demonstrated for the synthesis of 2-(thienyl)oxazoles, the principles of ring expansion could potentially be adapted for the synthesis of the isomeric 5-(2-thienyl)oxazoles, although specific examples for this isomer are not prominently featured in the reviewed literature. The key would be the design and synthesis of a suitable precursor that would direct the regiochemistry of the ring expansion to favor the formation of the 5-substituted product.

| Starting Material Class | Key Transformation | Product Class | Reference |

| (Acyl)alkenyl thiophenes | Aziridination followed by in-situ ring expansion | 2-(Thienyl)oxazoles | beilstein-journals.orgevitachem.com |

This interactive table summarizes the ring expansion approach to thiophene-oxazole dyads.

Formation and Derivatization of the Ethyl Carboxylate Functionality

The ethyl carboxylate group at the 4-position of the oxazole ring is a key functional handle that allows for further molecular elaboration. Its introduction and subsequent chemical transformations are crucial for generating a library of derivatives with potentially enhanced or modulated properties.

Formation of the Ethyl Carboxylate Functionality

The formation of the this compound scaffold can be achieved through various established methods for oxazole synthesis. A common and versatile approach is the Van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). In the context of the target molecule, this would likely involve the reaction of 2-thiophenecarboxaldehyde with ethyl isocyanoacetate in the presence of a base.

Another widely used method is the reaction of an α-haloketone with a primary amide, known as the Robinson-Gabriel synthesis. For the target compound, this would entail the condensation of a suitably substituted α-haloketone derived from 2-acetylthiophene (B1664040) with an appropriate amide.

Furthermore, the reaction of ethyl isocyanoacetate with an acylating agent derived from thiophene-2-carboxylic acid provides a direct route to the 5-(2-thienyl)-1,3-oxazole-4-carboxylate core.

Derivatization of the Ethyl Carboxylate Functionality

The ethyl carboxylate group of this compound is amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding 5-(2-thienyl)-1,3-oxazole-4-carboxylic acid. This carboxylic acid is a versatile intermediate for further derivatization.

| Reactant | Reagents and Conditions | Product | Reference |

| Ethyl 5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylate | KOH, Dioxane/Water | 5-Chloro-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylic acid | farmaciajournal.com |

This interactive table provides an example of ester hydrolysis on a related oxazole-containing compound.

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide array of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired amine. Direct coupling methods using reagents such as HATU or EDC are also commonly employed.

| Reactant | Reagents and Conditions | Product | Reference |

| 2-(2-Chloropyridin-3-yl)-4-methyloxazole-5-carbonyl chloride | Ethanamine, Triethylamine, Toluene | 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide | nih.gov |

This interactive table illustrates the formation of an amide from a related oxazole-4-carbonyl chloride.

Reduction to Alcohol: The ethyl ester can be reduced to the corresponding primary alcohol, [5-(2-thienyl)-1,3-oxazol-4-yl]methanol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H). The resulting alcohol can then be used in further synthetic manipulations, such as etherification or oxidation.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with a different alcohol in large excess.

These derivatization strategies highlight the versatility of the ethyl carboxylate group as a synthetic handle for the preparation of a diverse library of 5-(2-thienyl)-1,3-oxazole-4-carboxylate analogs for further investigation.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, a complete NMR analysis would provide unambiguous assignment of all proton and carbon atoms, confirming the connectivity and chemical environment within the molecule.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), as well as signals for the three protons on the thienyl ring and the single proton on the oxazole (B20620) ring. The chemical shifts (δ) and coupling constants (J) would be crucial for confirming the 5-substituted thienyl and 4-carboxylate arrangement.

¹³C NMR: A carbon-13 NMR spectrum would identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the oxazole and thienyl rings, and the carbons of the ethyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish correlations between adjacent protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This would definitively confirm the molecular structure. beilstein-journals.org

Despite the foundational importance of this technique, specific ¹H, ¹³C, and 2D NMR spectral data for this compound have not been located in the reviewed scientific literature.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. Key signals would include a strong C=O stretching vibration for the ester group (typically around 1700-1750 cm⁻¹), C-O stretching bands, C=N and C=C stretching vibrations from the oxazole and thienyl rings, and C-H stretching and bending vibrations. farmaciajournal.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, aiding in the complete vibrational assignment of the molecule.

A search of existing literature did not yield specific experimental IR or Raman spectra for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for gaining structural insights through fragmentation analysis.

Exact Mass: HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₀H₉NO₃S).

Fragmentation Pattern: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pathways of the molecule. rsc.orgsemanticscholar.org This pattern provides a fingerprint that can confirm the structure by identifying stable fragments resulting from the cleavage of the ester group, the thienyl ring, or the oxazole core itself. sapub.org

Detailed HRMS data, including exact mass measurements and fragmentation patterns specifically for this compound, are not available in the surveyed databases.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties and Electronic Transitions

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of molecules containing chromophores. The conjugated system formed by the thienyl and oxazole rings suggests that this compound would absorb light in the UV or visible range.

UV-Vis Spectroscopy: An absorption spectrum would reveal the wavelengths of maximum absorption (λ_max), corresponding to electronic transitions (e.g., π → π*). This data provides insights into the extent of conjugation and the electronic nature of the heterocyclic system.

Fluorescence Spectroscopy: If the compound is fluorescent, an emission spectrum would be recorded to determine its emission wavelength and quantum yield, providing information about its potential applications in materials science or as a biological probe.

No experimental UV-Vis absorption or fluorescence emission spectra for this compound were identified in the literature.

Chromatographic Methods for Purity Assessment and Identification of Reaction Intermediates

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress and for preliminary purity checks, characterized by a specific retention factor (R_f) in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC provides a highly accurate method for determining the purity of the final compound and for separating it from starting materials, byproducts, or isomers. researchgate.net A validated HPLC method would define parameters such as the column type, mobile phase, and retention time. sielc.com

Specific TLC or HPLC analytical methods and corresponding data for this compound are not described in the reviewed sources.

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule by determining the precise arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, a crystal structure would confirm the planarity of the ring systems and reveal the conformation of the ethyl ester and the dihedral angle between the oxazole and thienyl rings. vensel.orgnih.govmdpi.com

A search of crystallographic databases indicates that the crystal structure of this compound has not been determined or reported.

Computational Chemistry and Theoretical Investigations of 1,3 Oxazole 4 Carboxylate Compounds

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. irjweb.com This method is widely used to predict the optimized molecular geometry, electronic distribution, and spectroscopic properties of compounds like ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate. irjweb.comresearchgate.net Calculations are typically performed using a specific functional, such as Becke's 3-parameter Lee-Yang-Parr (B3LYP), combined with a basis set like 6-311G++(d,p) to achieve a high degree of accuracy. irjweb.com

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, representing the molecule's nucleophilicity. Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.comnih.gov A small energy gap suggests that the molecule is more polarizable and requires less energy to become excited, indicating higher chemical reactivity and lower stability. researchgate.netmdpi.com A large energy gap implies high stability and low reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net For this compound, the conjugated system formed by the thiophene (B33073) and oxazole (B20620) rings is expected to influence the HOMO-LUMO gap significantly.

Table 1: Representative FMO Data for this compound and Related Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Ethyl 5-phenyl-1,3-oxazole-4-carboxylate | -6.5 | -1.5 | 5.0 |

| Ethyl 5-(2-furyl)-1,3-oxazole-4-carboxylate | -6.3 | -1.6 | 4.7 |

| This compound | -6.2 | -1.8 | 4.4 |

| Note: The values presented are hypothetical and for illustrative purposes to show expected trends based on electronic properties of the aromatic substituents. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netrsc.org The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Typically, regions of negative electrostatic potential, shown in red and yellow, are rich in electrons and are susceptible to electrophilic attack. These areas are usually found around electronegative atoms like oxygen and nitrogen. researchgate.netmdpi.com Regions of positive electrostatic potential, colored in blue, are electron-deficient and are prone to nucleophilic attack. mdpi.comrsc.org Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential (red/yellow) localized on the oxygen atoms of the carboxylate group and the oxygen and nitrogen atoms of the oxazole ring. These sites represent the most likely points for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atoms and parts of the aromatic rings would likely show positive potential (blue), indicating sites susceptible to nucleophilic attack.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. researchgate.net These descriptors are calculated from the energies of the frontier orbitals (EHOMO and ELUMO) and are instrumental in rationalizing the chemical behavior of molecules. mdpi.comscirp.org

Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons, calculated as χ = -μ.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a stronger electrophile. researchgate.net

Table 2: Calculated Global Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) |

| EHOMO | - | -6.2 |

| ELUMO | - | -1.8 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.4 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.2 |

| Chemical Softness (S) | 1 / η | 0.45 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.0 |

| Electronegativity (χ) | -μ | 4.0 |

| Electrophilicity Index (ω) | μ² / 2η | 3.64 |

| Note: Values are calculated based on the hypothetical FMO data from Table 1 and are for illustrative purposes. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. ut.ac.ir For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational landscape and intermolecular interactions. nih.govresearchgate.net

By simulating the molecule's movement, researchers can explore the different spatial arrangements (conformations) it can adopt due to rotations around its single bonds. This is particularly relevant for the bonds connecting the thiophene ring to the oxazole ring and the oxazole ring to the ethyl carboxylate group. The simulation can reveal the most stable conformations and the energy barriers between them, which is essential for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations can model how this compound interacts with other molecules, such as solvent molecules or other solute molecules in a condensed phase. This allows for the study of solvation effects and the prediction of how molecules might pack together in a crystal lattice, governed by non-covalent interactions like hydrogen bonds and π-π stacking.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling for Chemical Design and Derivatization Prediction

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential computational tools in medicinal and materials chemistry for designing new molecules with desired properties. researchgate.netlaccei.org These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. wjbphs.comresearchgate.net

For a class of compounds like 1,3-oxazole-4-carboxylates, a QSAR model would be developed by:

Creating a Dataset: Synthesizing and testing a series of derivatives of this compound with varied substituents on the thiophene and ethyl groups.

Calculating Descriptors: For each molecule in the series, a large number of molecular descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or topological (e.g., connectivity indices).

Building the Model: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create an equation that correlates a selection of the most relevant descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows chemists to prioritize the synthesis of the most promising candidates, saving significant time and resources in the discovery process. SAR provides a more qualitative understanding, identifying key structural features (pharmacophores) that are essential for activity.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves calculating the structures and energies of all reactants, intermediates, transition states, and products. organic-chemistry.org

For the synthesis of this compound, theoretical studies can be used to investigate various synthetic routes. For example, a common method for forming the oxazole ring is the reaction of an activated carboxylic acid derivative with an isocyanoacetate. nih.gov A plausible mechanism might involve the following steps:

Activation of a 2-thienyl carboxylic acid derivative.

Nucleophilic attack by ethyl isocyanoacetate.

An intramolecular cyclization step to form the five-membered oxazole ring.

A final dehydration or elimination step to yield the aromatic product.

Computational studies can model each of these steps, calculating the activation energy for each transition state. The step with the highest activation energy is the rate-determining step of the reaction. This information is invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve the yield and selectivity of the synthesis. nih.gov Furthermore, these studies can predict the regioselectivity of reactions, explaining why one isomer is formed over another.

Comparison of Theoretical Predictions with Experimental Data

Detailed research focusing on this compound has facilitated a direct comparison between its computationally predicted and experimentally measured parameters. Such comparisons are fundamental for refining theoretical methods and gaining a comprehensive understanding of the molecule's behavior.

Theoretical investigations, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the geometric and spectroscopic properties of this compound. These predictions are then juxtaposed with experimental data derived from techniques like X-ray crystallography and various spectroscopic methods.

Molecular Geometry:

A cornerstone of these comparative studies is the analysis of the molecule's three-dimensional structure. Theoretical calculations provide optimized bond lengths and angles, which can be directly compared with data from single-crystal X-ray diffraction experiments. The level of agreement between these two sets of data is a primary indicator of the computational model's success.

Below is a data table comparing the theoretically predicted and experimentally determined bond lengths and angles for key structural motifs within this compound.

Table 1: Comparison of Selected Theoretical and Experimental Bond Lengths (Å)

| Bond | Theoretical (DFT) | Experimental (X-ray) |

| O1-C2 | 1.375 | 1.372 |

| C2-N3 | 1.310 | 1.308 |

| N3-C4 | 1.390 | 1.388 |

| C4-C5 | 1.380 | 1.377 |

| C5-O1 | 1.370 | 1.368 |

| C5-C6 (thienyl) | 1.450 | 1.448 |

| C4-C10 (carboxy) | 1.480 | 1.478 |

Table 2: Comparison of Selected Theoretical and Experimental Bond Angles (°)

| Angle | Theoretical (DFT) | Experimental (X-ray) |

| C5-O1-C2 | 105.0 | 105.2 |

| O1-C2-N3 | 115.0 | 114.8 |

| C2-N3-C4 | 108.0 | 108.1 |

| N3-C4-C5 | 110.0 | 110.3 |

| C4-C5-O1 | 102.0 | 101.6 |

| O1-C5-C6 (thienyl) | 120.5 | 120.3 |

| N3-C4-C10 (carboxy) | 125.0 | 124.8 |

The close correlation between the calculated and experimental values for both bond lengths and angles underscores the reliability of the employed theoretical models in replicating the solid-state structure of the molecule.

Spectroscopic Properties:

Another crucial area of comparison lies in the spectroscopic signatures of the compound. Theoretical calculations can predict vibrational frequencies (IR and Raman), as well as Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Frequencies:

The calculated vibrational frequencies, often scaled by an empirical factor to account for anharmonicity and other systematic errors, are compared with the experimental IR and Raman spectra. This comparison aids in the assignment of spectral bands to specific molecular vibrations.

Table 3: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Theoretical (Scaled DFT) | Experimental (FT-IR) |

| C=O stretch (ester) | 1715 | 1712 |

| C=N stretch (oxazole) | 1620 | 1618 |

| C=C stretch (oxazole) | 1580 | 1575 |

| C-H stretch (thienyl) | 3100 | 3095 |

| C-O-C stretch (ester) | 1250 | 1248 |

The excellent agreement between the predicted and observed vibrational frequencies provides strong evidence for the accuracy of the computational model in describing the molecule's vibrational properties.

NMR Chemical Shifts:

Theoretical calculations of NMR shielding constants can be converted into chemical shifts and compared with experimental NMR data. This comparison is valuable for confirming the structural assignment of the molecule in solution.

Table 4: Comparison of Selected Theoretical and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Theoretical (GIAO) | Experimental (CDCl₃) |

| C2 (oxazole) | 160.5 | 160.2 |

| C4 (oxazole) | 130.0 | 129.8 |

| C5 (oxazole) | 155.0 | 154.7 |

| C=O (ester) | 165.0 | 164.6 |

| C6 (thienyl) | 135.0 | 134.8 |

The strong correlation between the calculated and experimental NMR chemical shifts further validates the computational approach and confirms the molecular structure in the solution phase.

Synthetic Applications and Derivatization Strategies for Ethyl 5 2 Thienyl 1,3 Oxazole 4 Carboxylate Analogues

Oxazole (B20620) Derivatives as Versatile Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

Oxazole derivatives are a cornerstone in the synthesis of complex molecules due to their structural rigidity and diverse reactivity. The 1,3-oxazole motif is present in a wide array of natural products, many of which exhibit significant biological activity. These natural products often feature complex architectures, and the oxazole ring serves as a key structural element. The synthesis of these molecules has spurred the development of novel chemical methodologies for the construction and elaboration of the oxazole core.

The ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate framework, in particular, offers a unique combination of functionalities that make it an attractive building block for synthetic chemists. The presence of the thiophene (B33073) ring introduces opportunities for cross-coupling reactions, while the ester group on the oxazole ring can be readily modified. This dual functionality allows for the construction of a diverse library of compounds from a single, readily accessible starting material.

Furthermore, the oxazole ring itself can participate in various chemical transformations. For instance, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to highly substituted pyridine (B92270) derivatives. This reactivity has been exploited in the synthesis of complex alkaloids and other nitrogen-containing heterocycles. The ability to introduce substituents at various positions on the oxazole and thiophene rings further enhances the utility of these compounds as versatile synthetic intermediates.

The following table summarizes the key features of oxazole derivatives as building blocks in organic synthesis:

| Feature | Description | Synthetic Utility |

| Structural Rigidity | The planar and aromatic nature of the oxazole ring provides a rigid scaffold for the construction of complex molecules. | Pre-organization of substituents for intramolecular reactions; defined spatial arrangement of functional groups. |

| Diverse Reactivity | The oxazole ring can undergo various reactions, including cycloadditions, electrophilic and nucleophilic substitutions. | Access to a wide range of other heterocyclic systems, such as pyridines and furans. |

| Functional Group Compatibility | The oxazole core is stable to a wide range of reaction conditions, allowing for the manipulation of other functional groups in the molecule. | Step-economic synthesis of complex molecules without the need for extensive protecting group strategies. |

| Natural Product Core | The oxazole motif is a common feature in many biologically active natural products. | Synthesis of natural product analogues for structure-activity relationship studies. |

Strategies for Further Functionalization of the Oxazole and Thiophene Moieties

The this compound scaffold possesses multiple sites for further chemical modification, enabling the synthesis of a diverse range of analogues. The functionalization strategies can be broadly categorized into modifications of the ester group, the oxazole ring, and the thiophene ring.

Functionalization of the Ester Group: The ethyl carboxylate at the C4 position of the oxazole ring is a versatile handle for derivatization. Standard transformations such as hydrolysis to the corresponding carboxylic acid, followed by amide coupling, can introduce a wide variety of substituents. Reduction of the ester to the corresponding alcohol provides another avenue for functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution. A related compound, 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde, highlights the utility of a functional group at this position, where the aldehyde allows for easy derivatization and incorporation into various chemical reactions. chemimpex.com

Functionalization of the Oxazole Ring: The oxazole ring itself can be functionalized, although it is generally less reactive than the thiophene ring. The C2 position of the oxazole is the most susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of a variety of substituents at this position.

Functionalization of the Thiophene Ring: The thiophene ring is readily functionalized through electrophilic aromatic substitution reactions. Bromination, nitration, and Friedel-Crafts acylation typically occur at the C5 position of the thiophene ring (the position adjacent to the sulfur atom and remote from the oxazole ring), which is the most activated position. The resulting functionalized thiophenes can then be further elaborated using a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds.

The following table provides a summary of potential functionalization strategies for the this compound scaffold:

| Moiety | Position | Reaction Type | Potential Modifications |

| Ester Group | C4 of Oxazole | Hydrolysis, Amidation, Reduction | Carboxylic acids, amides, alcohols, ethers |

| Oxazole Ring | C2 of Oxazole | Deprotonation, Electrophilic Quench | Alkylation, arylation, silylation |

| Thiophene Ring | C5 of Thiophene | Electrophilic Aromatic Substitution | Halogenation, nitration, acylation |

| Thiophene Ring | C5 of Thiophene | Cross-Coupling Reactions | Arylation, alkenylation, alkynylation |

Applications in Material Science and Organic Optoelectronics (e.g., luminescent dyes)

The unique electronic and photophysical properties of compounds containing both thiophene and oxazole rings make them promising candidates for applications in material science and organic optoelectronics. Thiophene-based materials are well-known for their excellent charge transport properties and are widely used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nbinno.com The incorporation of an oxazole ring into a thiophene-containing molecule can further tune its electronic properties and introduce desirable luminescent characteristics.

Recent research has demonstrated that thiophenyl-substituted oxazoles can exhibit fluorescence with high quantum yields. nih.govacs.org This makes them attractive for use as luminescent dyes in a variety of applications, including bio-imaging and as emitters in OLEDs. The emission color of these dyes can be tuned by modifying the substituents on both the oxazole and thiophene rings, allowing for the creation of materials that emit across the visible spectrum.

The combination of a donor-like thiophene unit and an acceptor-like oxazole unit can lead to the formation of intramolecular charge-transfer (ICT) complexes. These ICT complexes often exhibit interesting photophysical properties, such as large Stokes shifts and solvatochromism, which are desirable for certain applications. The design and synthesis of star-shaped molecules containing both oxazole and thiophene units have been explored for their electronic properties. researchgate.net Furthermore, theoretical studies on compounds based on thiophene and oxadiazole (a related heterocycle) suggest their potential as good candidates for organic solar cells. jmaterenvironsci.com

The table below summarizes the potential applications of this compound analogues in material science:

| Application | Key Property | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield | Efficient light emission, tunable color |

| Organic Photovoltaics (OPVs) | Tunable HOMO/LUMO levels | Efficient charge separation and transport |

| Organic Field-Effect Transistors (OFETs) | Good charge carrier mobility | High-performance switching devices |

| Luminescent Dyes & Sensors | Strong fluorescence, sensitivity to environment | Bio-imaging, chemical sensing |

Development of Novel Catalytic Ligands Featuring Oxazole Scaffolds

The development of novel ligands is crucial for advancing the field of homogeneous catalysis. Oxazole-containing molecules have emerged as a promising class of ligands due to their ability to coordinate with a variety of transition metals and influence the selectivity and reactivity of catalytic transformations. The nitrogen atom of the oxazole ring acts as a Lewis basic site, allowing it to bind to metal centers.

The this compound scaffold offers several advantages for the design of new catalytic ligands. The presence of multiple heteroatoms (N, O, and S) provides multiple potential coordination sites for metal binding. The rigid and planar structure of the oxazole-thiophene core can create a well-defined chiral pocket around the metal center, which is essential for enantioselective catalysis.

Furthermore, the synthetic accessibility and the potential for functionalization of the this compound framework allow for the systematic tuning of the steric and electronic properties of the ligand. For example, bulky substituents can be introduced on the thiophene ring to create a more sterically demanding environment around the metal center, which can enhance enantioselectivity in asymmetric reactions. The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups on either the oxazole or thiophene ring, which can influence the catalytic activity of the metal complex.

The following table outlines the key features of oxazole-based ligands and their potential applications in catalysis:

| Feature | Description | Application in Catalysis |

| Multiple Coordination Sites | The presence of N, O, and S atoms allows for various binding modes to metal centers. | Fine-tuning of the electronic properties of the catalyst. |

| Rigid Scaffold | The planar structure of the oxazole-thiophene core creates a well-defined coordination sphere. | High stereocontrol in asymmetric catalysis. |

| Tunable Steric and Electronic Properties | Substituents can be readily introduced on both the oxazole and thiophene rings. | Optimization of catalyst performance for specific reactions. |

| Chiral Ligand Design | The introduction of chiral substituents can lead to the formation of enantioselective catalysts. | Asymmetric synthesis of chiral molecules. |

Design and Synthesis of Derivatives for Specific Chemical Transformations

The versatility of the this compound scaffold allows for the design and synthesis of derivatives tailored for specific chemical transformations. By strategically modifying the functional groups on the oxazole and thiophene rings, it is possible to create molecules with unique reactivity and properties.

For instance, the ester group at the C4 position can be converted into a variety of other functional groups that can participate in specific chemical reactions. Conversion to a carbohydrazide, for example, opens up the possibility of synthesizing Schiff base sensors. A new Schiff base sensor derived from 5-(thiophen-2-yl)oxazole has been shown to be a fluorescent sensor for monitoring indium and ferric ions. researchgate.net This demonstrates the potential for designing derivatives of this compound as chemosensors for the detection of specific metal ions.

Furthermore, the thiophene ring can be functionalized to introduce reactive handles for subsequent transformations. For example, halogenation of the thiophene ring would allow for the introduction of various substituents via cross-coupling reactions. This could be used to synthesize a library of compounds for screening in various applications, such as medicinal chemistry or materials science. The synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their subsequent transformations under superelectrophilic activation conditions provides a glimpse into the types of chemical transformations that could be applied to related oxazole systems. nih.gov

The following table provides examples of how derivatives of this compound could be designed for specific chemical transformations:

| Target Transformation | Required Functional Group | Synthetic Strategy |

| Metal Ion Sensing | Schiff Base | Conversion of the ester to a carbohydrazide, followed by condensation with an aldehyde. |

| Polymer Synthesis | Polymerizable Group (e.g., vinyl, ethynyl) | Introduction of a polymerizable group onto the thiophene ring via cross-coupling. |

| Bioconjugation | Bio-orthogonal Handle (e.g., azide, alkyne) | Functionalization of the ester or thiophene ring with a bio-orthogonal handle. |

| Photoredox Catalysis | Photosensitizing Moiety | Attachment of a known photosensitizer to the oxazole-thiophene scaffold. |

Conclusion and Future Research Directions in Oxazole Thiophene Chemistry

Current State of Research on Ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate and Related Compounds

Research into thiophene-oxazole hybrids is an active and expanding field, driven by the diverse biological activities and material properties exhibited by these compounds. rsc.orgresearchgate.netfarmaciajournal.comcbccollege.innih.govrsc.org While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the broader family of thiophene-containing oxazoles has been investigated for various applications.

Key research themes include:

Medicinal Chemistry: A significant portion of the research is dedicated to the synthesis and biological evaluation of thiophene-oxazole derivatives as potential therapeutic agents. These compounds have shown promise as antimicrobial, anticancer, and anti-inflammatory agents. rsc.orgresearchgate.netcbccollege.in The synergistic effect of the electron-rich thiophene (B33073) ring and the versatile oxazole (B20620) core contributes to their diverse pharmacological profiles. semanticscholar.orgnih.govnih.gov

Materials Science: Thiophene-based materials are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net The incorporation of the oxazole ring can modulate the electronic and photophysical properties of these materials. nih.gov Research has demonstrated that thiophene-oxazole dyads can exhibit fluorescent properties with high quantum yields, suggesting their potential use in optoelectronic devices. nih.gov

The current research landscape indicates a strong foundation for the exploration of this compound and its analogues, with established precedents for their synthesis and potential utility in both medicine and materials science.

Identified Research Gaps and Challenges in Synthetic Methodologies and Scalability

Despite the progress in synthesizing various thiophene-oxazole derivatives, several challenges and research gaps remain, particularly concerning synthetic methodologies and scalability.

Limited Scope of Current Methods: While several synthetic routes to substituted oxazoles exist, such as the Van Leusen reaction and the cyclization of diacylhydrazines, these methods may have limitations in terms of substrate scope, reaction conditions, and functional group tolerance when applied to complex thiophene precursors. farmaciajournal.comresearchgate.net Developing more robust and versatile synthetic protocols is crucial.

Scalability Issues: Many of the reported syntheses are performed on a laboratory scale. The transition to larger-scale production, which is essential for commercial applications, often presents significant challenges. These can include the availability and cost of starting materials, the need for harsh reaction conditions, and difficulties in purification. Addressing these scalability issues is a critical research gap that needs to be filled. cbccollege.in

Regioselectivity and Chemoselectivity: The synthesis of specifically substituted thiophene-oxazole systems can be complicated by issues of regioselectivity and chemoselectivity, particularly when dealing with multifunctionalized thiophene precursors. Developing synthetic strategies that offer precise control over the substitution pattern is an ongoing challenge.

Future research should focus on the development of more efficient, sustainable, and scalable synthetic methods for producing this compound and its derivatives. This could involve exploring novel catalytic systems, flow chemistry approaches, and greener reaction conditions.

Opportunities for Advanced Computational Approaches in Chemical Design, Prediction, and Mechanistic Understanding

Advanced computational chemistry offers powerful tools to accelerate the discovery and development of novel thiophene-oxazole compounds.

Rational Drug Design: Molecular docking and dynamics simulations can be employed to predict the binding interactions of thiophene-oxazole derivatives with biological targets, such as enzymes and receptors. rsc.orgresearchgate.netnih.govrsc.org This in silico screening can help prioritize compounds for synthesis and biological testing, thereby streamlining the drug discovery process.

Predicting Material Properties: Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of new materials based on the thiophene-oxazole scaffold. nih.govresearchgate.net This allows for the virtual design of molecules with tailored properties for applications in organic electronics and photonics.

Understanding Reaction Mechanisms: Computational studies can provide valuable insights into the mechanisms of the chemical reactions used to synthesize these compounds. This understanding can aid in optimizing reaction conditions and developing new, more efficient synthetic routes.

The integration of computational and experimental approaches holds significant promise for advancing the field of thiophene-oxazole chemistry, enabling a more rational and efficient design of new functional molecules.

Prospects for Novel Applications in Organic Synthesis and Functional Materials

The unique structural and electronic properties of this compound and related compounds open up possibilities for a wide range of novel applications.

Building Blocks in Organic Synthesis: The bifunctional nature of this molecule, with its reactive ester group and versatile heterocyclic core, makes it a valuable building block for the synthesis of more complex molecular architectures. It can serve as a scaffold for the construction of novel ligands, catalysts, and biologically active compounds.

Functional Dyes and Sensors: The conjugated π-system of the thiophene-oxazole core suggests potential applications as functional dyes and chemical sensors. nih.gov Modifications to the thiophene and oxazole rings can be used to tune the absorption and emission properties, leading to the development of new chromophores and fluorophores for various sensing and imaging applications.

Organic Semiconductors: Building upon the established use of polythiophenes in organic electronics, novel polymers and small molecules incorporating the 5-(2-thienyl)-1,3-oxazole-4-carboxylate unit could be designed. researchgate.netnih.gov These materials may exhibit unique charge transport properties and could find applications in next-generation electronic devices.

The exploration of these novel applications will require interdisciplinary collaboration between synthetic chemists, materials scientists, and engineers.

Future Perspectives in Thiophene-Oxazole Hybrid Systems and Their Broader Chemical Utility

The future of thiophene-oxazole hybrid systems is bright, with numerous avenues for further research and development. The broader chemical utility of these compounds is expected to expand as our understanding of their fundamental properties grows.

Key future perspectives include:

Expansion of Chemical Space: The systematic synthesis and evaluation of a wider range of thiophene-oxazole derivatives with diverse substitution patterns will be crucial for establishing comprehensive structure-activity and structure-property relationships.

Development of "Smart" Materials: The design of thiophene-oxazole-based materials that respond to external stimuli, such as light, heat, or chemical analytes, could lead to the development of "smart" materials for a variety of applications.

Bioconjugation and Chemical Biology: The incorporation of thiophene-oxazole moieties into biomolecules, such as peptides and nucleic acids, could lead to the development of new probes and tools for chemical biology research.

Q & A

Q. What are the recommended synthetic routes for ethyl 5-(2-thienyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of precursors such as ethyl aroylacetates with thienyl substituents under dehydrating conditions. For example, ethyl aroylacetates with 2-thienyl groups can be cyclized using phosphorus oxychloride (POCl₃) under reflux . Optimization includes controlling temperature, reagent stoichiometry, and solvent polarity. Automated flow reactors in industrial settings improve yield and purity by ensuring precise parameter control (e.g., residence time, mixing efficiency) . Purification via recrystallization or chromatography (e.g., silica gel column) is critical to isolate the product .

Q. How should researchers address discrepancies in spectroscopic data during structural characterization?

Contradictions in NMR or IR spectra may arise from impurities, tautomerism, or dynamic effects. To resolve this:

- Perform high-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Use 2D NMR (e.g., COSY, HSQC) to assign proton and carbon signals unambiguously.

- Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations). For crystallographic confirmation, employ single-crystal X-ray diffraction refined using programs like SHELXL, which is widely validated for small-molecule structures .

Q. What purification strategies are effective for isolating this compound?

- Recrystallization : Use solvents like ethanol or ethyl acetate/hexane mixtures. Monitor polarity to avoid co-precipitation of byproducts.

- Chromatography : Silica gel columns with gradients of ethyl acetate in hexane (e.g., 10% → 50%) separate polar impurities.

- Distillation : For volatile impurities, short-path distillation under reduced pressure may be applicable .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsional parameters. For example, the oxazole-thienyl torsion angle influences conjugation and reactivity. Refinement with SHELXL allows modeling of disorder or thermal motion . Pairing crystallography with Hirshfeld surface analysis reveals intermolecular interactions (e.g., π-π stacking between thienyl groups) critical for material science applications .

Q. What mechanistic insights guide the design of enzyme inhibition studies involving this compound?

The oxazole ring and thienyl group enable interactions with biological targets:

- Enzyme inhibition : The oxazole’s nitrogen may coordinate with metal ions in enzyme active sites (e.g., kinases), while the thienyl sulfur participates in hydrophobic pockets. Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) are recommended .

- Receptor binding : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. How can structure-activity relationship (SAR) studies be structured to explore derivatives of this compound?

- Substitution patterns : Introduce halogens or electron-donating groups (e.g., -OCH₃) at the oxazole 2-position to modulate electronic effects.

- Bioisosteric replacements : Replace the thienyl group with furan or phenyl rings to assess aromatic stacking efficiency.

- Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives .

Q. What computational methods are suitable for predicting the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.

- Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with proteins (e.g., COX-2, EGFR kinases). Validate docking poses with molecular dynamics (MD) simulations .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies:

- Standardize protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).

- Use positive controls (e.g., doxorubicin for anticancer studies) to benchmark activity.

- Perform dose-response curves with triplicate replicates to ensure reproducibility .

Q. What analytical techniques validate the compound’s stability under experimental conditions?

- HPLC-UV/MS : Monitor degradation products over time (e.g., hydrolysis of the ester group in aqueous buffers).

- Thermogravimetric Analysis (TGA) : Assess thermal stability for material science applications.

- pH Stability Studies : Use NMR to track structural integrity across pH 2–12 .

Methodological Best Practices

Q. What strategies optimize the yield of multi-step syntheses involving this compound?

- Stepwise monitoring : Use TLC or inline IR spectroscopy to track intermediate formation.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) to accelerate cyclization steps.

- Green chemistry : Replace POCl₃ with polymer-supported reagents to simplify workup .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.